Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate
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Overview
Description
Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[311]heptanyl]methyl]carbamate is a complex organic compound that features a bicyclic structure
Preparation Methods
The synthesis of Tert-butyl ((5-(aminomethyl)bicyclo[311]heptan-1-yl)methyl)carbamate typically involves multiple steps, including amination, reduction, esterification, and protection of functional groupsThe overall yield of this synthesis can be optimized through careful control of reaction conditions such as temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbamate group can also undergo hydrolysis, releasing the active amine, which can further interact with biological molecules .
Comparison with Similar Compounds
Tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate can be compared with other similar compounds, such as:
Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate: This compound features a thiazole ring instead of a bicyclic structure, leading to different chemical and biological properties.
Tert-butyl 3-(aminomethyl)phenylcarbamate: This compound has a phenyl ring, which affects its reactivity and applications compared to the bicyclic structure of Tert-butyl ((5-(aminomethyl)bicyclo[3.1.1]heptan-1-yl)methyl)carbamate.
The unique bicyclic structure of this compound provides distinct advantages in terms of stability and binding interactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[[5-(aminomethyl)-1-bicyclo[3.1.1]heptanyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-12(2,3)18-11(17)16-10-14-6-4-5-13(7-14,8-14)9-15/h4-10,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPWPCOZDLLBDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)(C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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